

Pip5K1C-IN-2: A Technical Guide to its Discovery

and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pip5K1C-IN-2	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of **Pip5K1C-IN-2**, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). The document details the scientific background of PIP5K1C, the discovery of **Pip5K1C-IN-2** through a high-throughput screening and subsequent medicinal chemistry optimization, its quantitative biochemical and cellular activity, and the experimental protocols employed in its characterization. Included are signaling pathway and experimental workflow diagrams to visually represent the key processes involved in its development and mechanism of action.

Introduction to PIP5K1C

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C), also known as PIP5KIy, is a lipid kinase that plays a crucial role in cellular signaling. It catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger.[1] PI(4,5)P2 is a precursor for other important signaling molecules like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) and is itself involved in regulating a wide array of cellular processes. These include signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and cell motility.[1] Given its central role in cellular function, PIP5K1C has emerged as a potential therapeutic target for various diseases, including chronic pain and certain types of cancer.[2]



Discovery of Pip5K1C-IN-2

Pip5K1C-IN-2 (also referred to as compound 33) was identified through a multi-step discovery process initiated by a high-throughput screening (HTS) of a kinase-focused compound library. [3]

The initial HTS campaign identified a series of pyrazole-urea analogs with moderate activity against PIP5K1C.[3] Subsequent medicinal chemistry efforts, employing a scaffold-hopping approach, led to the discovery of a more potent inhibitor series based on a bicyclic pyrazole core.[3] Structure-activity relationship (SAR) studies were conducted to optimize the potency and pharmacokinetic properties of these compounds. This optimization process ultimately led to the identification of **Pip5K1C-IN-2** as a highly potent and selective inhibitor of PIP5K1C.[3]

Quantitative Data

The following tables summarize the key quantitative data for **Pip5K1C-IN-2** and a related compound.

Table 1: In Vitro Potency of Pip5K1C-IN-2[4]

Compound	Target	IC50 (μM)
Pip5K1C-IN-2 (Compound 33)	PIP5K1C	0.0059

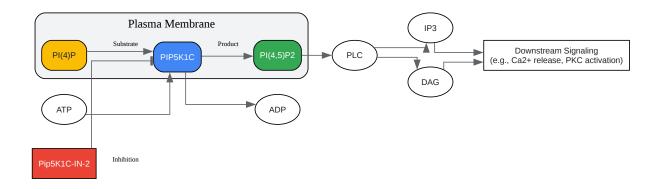
Table 2: Cellular Activity and Pharmacokinetic Properties of **Pip5K1C-IN-2** and a Related Compound[5]

Compound	Cellular Engagement (KiNativ, % Inhibition @ 1µM in H1-HeLa cells)	Mouse Total Clearance (CLtot) (mL/min/kg)
Compound 30	91%	13
Pip5K1C-IN-2 (Compound 33)	86%	19

Signaling Pathways and Experimental Workflows



PIP5K1C Signaling Pathway

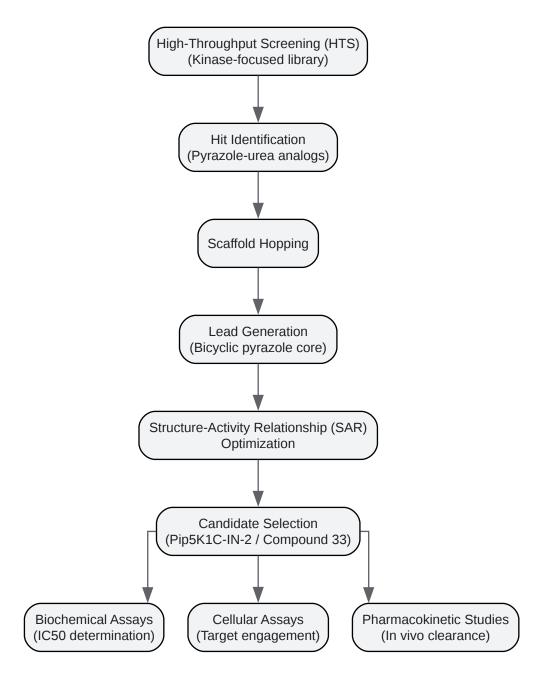


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Caption: PIP5K1C catalyzes the conversion of PI(4)P to PI(4,5)P2, which is inhibited by **Pip5K1C-IN-2**.

Drug Discovery and Development Workflow





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- 3. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 1343436 KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Pip5K1C-IN-2: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138266#pip5k1c-in-2-discovery-and-development]

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